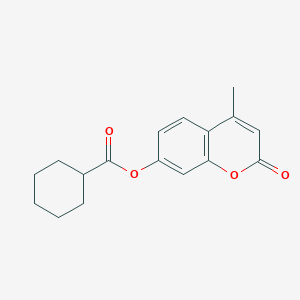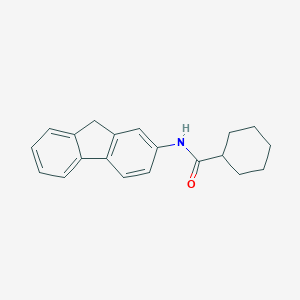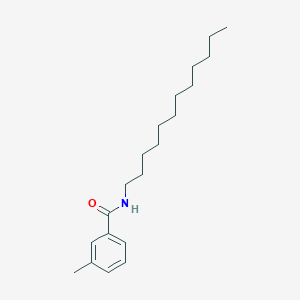![molecular formula C16H16S3 B289760 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole is a chemical compound with potential applications in scientific research. This compound is a member of the benzodithiole family, which has been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in tumor growth, viral replication, and bacterial proliferation. It may also exert its anti-inflammatory and antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce bacterial growth. It has also been found to reduce inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole in lab experiments include its potential as a therapeutic agent for various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations include its relatively low solubility in aqueous solutions and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and improving its solubility in aqueous solutions. Other potential future directions include investigating its potential as a drug delivery system and exploring its effects on various signaling pathways and enzymes involved in disease progression.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole is a promising chemical compound with potential applications in scientific research. Its antitumor, antiviral, and antibacterial activities, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole can be achieved by a multi-step process involving the reaction of 4-methylbenzene-1,2-dithiol with 1,2-dibromoethane. The detailed synthesis method can be found in the literature.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole has been found to have potential applications in scientific research. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C16H16S3 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3-triene |
InChI |
InChI=1S/C16H16S3/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17-19(16)18-15/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
XXVYUBPSALNKMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=S(S2)SC4=C3CCCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=S(S2)SC4=C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



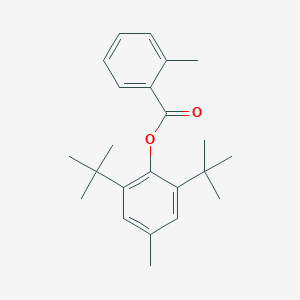
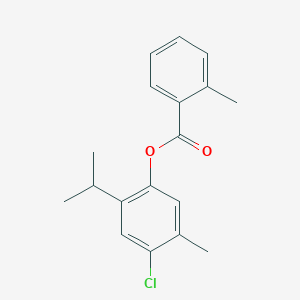
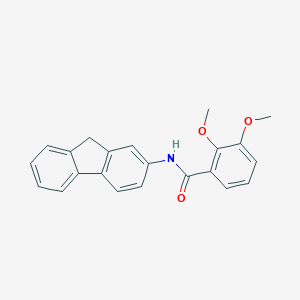
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


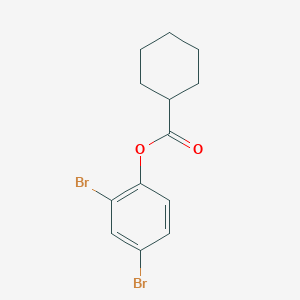

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
